N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide
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Overview
Description
N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form the benzimidazole core.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process is often scaled up from laboratory methods, with adjustments to reaction times and purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives .
Scientific Research Applications
N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The benzimidazole and pyrazole rings can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-benzimidazol-2-yl)-1-(4-methoxyphenyl)ethyl)benzamide
- N-(1-(1H-benzimidazol-2-yl)ethyl)-4-chloro-3-((diethylamino)sulfonyl)benzamide
Uniqueness
N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .
Properties
Molecular Formula |
C20H19N5O2 |
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Molecular Weight |
361.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-5-(4-methoxyphenyl)-1-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C20H19N5O2/c1-25-18(13-7-9-14(27-2)10-8-13)11-17(24-25)20(26)21-12-19-22-15-5-3-4-6-16(15)23-19/h3-11H,12H2,1-2H3,(H,21,26)(H,22,23) |
InChI Key |
KJECWFXJHNEPSE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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